molecular formula C23H24N2O2 B3571783 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone CAS No. 5827-90-7

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B3571783
CAS No.: 5827-90-7
M. Wt: 360.4 g/mol
InChI Key: TUNRIKZCCMWMIT-UHFFFAOYSA-N
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Description

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic organic compound featuring a piperazine core that is differentially substituted with a naphthalen-1-ylmethyl group and a phenoxyacetyl moiety. This molecular architecture is characteristic of a class of compounds widely investigated in medicinal chemistry for their versatility and potential biological activities. Piperazine derivatives are frequently explored as key scaffolds in drug discovery due to their ability to interact with various biological targets. The structural motifs present in this compound—specifically the lipophilic naphthalene ring and the ether-linked phenyl group—suggest its potential utility in structure-activity relationship (SAR) studies aimed at developing enzyme inhibitors or receptor ligands . The mechanism of action for piperazine-based compounds is often tied to their interaction with central nervous system (CNS) targets. As a piperazine derivative, this compound may act as a modulator for neurotransmitter receptors, such as dopamine receptors, potentially functioning as an antagonist or agonist to influence downstream signaling pathways . The phenoxyethanone group is a feature found in compounds studied for their antiproliferative and potential anticancer properties , with some analogs demonstrating cytotoxic effects in vitro . Furthermore, the naphthalene subunit can contribute to binding affinity through π-π stacking interactions with aromatic residues in enzyme active sites, making such compounds subjects of interest in neurological disorder and oncology research . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-23(18-27-21-10-2-1-3-11-21)25-15-13-24(14-16-25)17-20-9-6-8-19-7-4-5-12-22(19)20/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNRIKZCCMWMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360444
Record name 1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5827-90-7
Record name 1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Functionalization Reactions

The compound’s structural features enable diverse reactivity:

Piperazine Ring Modifications

  • Alkylation/Acylation : The piperazine nitrogen can react with alkylating agents (e.g., naphthalen-1-ylmethyl bromide) or acylating agents (e.g., chloroacetyl chloride) to form derivatives .

  • Cross-Coupling : Potential for Suzuki or Buchwald-Hartwig coupling to introduce aromatic substituents, though no direct evidence exists for this compound.

Phenoxyethanone Moiety Reactions

  • Hydrolysis : The ketone group may undergo hydrolysis under acidic or basic conditions to form carboxylic acids or ketones.

  • Nucleophilic Substitution : The carbonyl group could participate in nucleophilic acyl substitution with amines or alcohols.

Naphthalene Group Reactivity

  • Electrophilic Substitution : The naphthalene ring may undergo nitration, bromination, or acylation at positions 1 or 2, depending on directing effects.

  • Addition Reactions : Potential for Diels-Alder reactions if conjugated dienes are present (though not explicitly observed).

Reaction Mechanism for Piperazine Alkylation

The synthesis of similar piperazine derivatives involves:

  • Nucleophilic attack : Piperazine’s lone pair attacks an alkylating agent (e.g., naphthalen-1-ylmethyl bromide).

  • Base-mediated deprotonation : Facilitates the formation of a stable ammonium intermediate.

  • Elimination : Formation of the alkylated piperazine .

Stability and Reactivity

  • Stability : The compound is stable under standard conditions but may degrade under strong acidic/basic environments.

  • Reactivity Profile :

    • Piperazine ring : Highly reactive toward electrophiles.

    • Phenoxyethanone : Susceptible to nucleophilic attack at the carbonyl group.

    • Naphthalene : Less reactive but can undergo substitution .

Scientific Research Applications

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. For example, it may interact with receptors or enzymes in biological systems, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in Cholinesterase Inhibition

Piperazine derivatives are widely explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier. Key analogues and their activities are summarized below:

Compound Name Structural Features Biological Activity Reference
1-[4-(1H-Indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone Indole substituent instead of naphthalene 50.1% BChE inhibition at 100 µM
2-[(1-Benzylpiperidine-4-yl)amino]-1-phenylethanol Benzylpiperidine and ethanolamine backbone 79.5% BChE inhibition at 100 µM
Donepezil (Reference) Piperidine-benzyl indanone IC₅₀ = 6.7 nM for AChE N/A
  • The phenoxyacetyl moiety is critical for cholinesterase binding, as seen in analogues like 2-(3,4-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone (), which features a nitro group for enhanced electron-withdrawing effects .

Anti-Parasitic Piperazine Derivatives

Pyridine-based piperazine compounds, such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and UDD, exhibit anti-Trypanosoma cruzi activity comparable to posaconazole . Unlike the target compound, these derivatives incorporate trifluoromethyl and pyridine groups, which improve metabolic stability and target binding to non-azolic CYP51 enzymes .

Piperazine Derivatives in β-Secretase (BACE1) Inhibition

Indole-based compounds like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (IC₅₀ = 19.66 µM) demonstrate the importance of aromatic substituents in BACE1 inhibition . The target compound’s naphthalene group may similarly engage hydrophobic pockets in enzyme active sites, though its efficacy against BACE1 remains unexplored.

Anti-Prion and Neuroprotective Analogues

Compounds such as 4-(4-aminophenyl)piperazin-1-ylmethanone () highlight the role of aminophenyl groups in anti-prion activity.

Pharmacokinetic and Selectivity Considerations

  • Selectivity : The target compound’s moderate BChE inhibition contrasts with UDO’s specificity for parasitic enzymes , underscoring the need for substituent-driven selectivity optimization.

Biological Activity

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a piperazine moiety, and a phenoxyethanone group. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C17H20N2O
  • CAS Number : 5827-90-7
  • Chemical Structure :
    • The compound features a naphthalene ring connected to a piperazine ring, with a phenoxyethanone group attached.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may influence cellular functions through modulation of receptor activity or enzyme inhibition, leading to significant changes in signaling pathways related to neuroprotection and cellular growth.

Antimicrobial Properties

Recent studies have shown that compounds structurally similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of piperazine have been reported to possess antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureusNot specified
4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiopheneS. aureusComparable to ampicillin
4-Thiazolidinone derivativesVarious bacteria100–400 µg/mL

Neuroprotective Effects

In addition to its antimicrobial properties, this compound is being investigated for its neuroprotective effects . Studies suggest that it may enhance nerve growth factor (NGF)-induced neurite outgrowth, which is crucial for neuronal survival and regeneration. This mechanism could potentially be beneficial in treating neurodegenerative diseases.

Case Study 1: Neuroprotective Potential

A study explored the effects of this compound on neuronal cell lines. The results indicated a significant increase in neurite outgrowth in treated cells compared to controls, suggesting its potential application in neuroregenerative therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The findings demonstrated that the compound exhibited promising activity, with potential applications in developing new antimicrobial agents.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Piperazine alkylation1-Naphthalenemethanol, ZnCl₂, reflux65–75
Phenoxy couplingPhenol, K₂CO₃, DMF, 110°C70–80

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring substitution patterns and phenoxy group integration. Aromatic protons (naphthalene) appear at δ 7.2–8.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
  • X-ray Crystallography : Resolve steric effects of the naphthalenylmethyl group; piperazine rings often adopt chair conformations in crystal structures .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., calculated for C₂₃H₂₄N₂O₂: 376.18 g/mol).

Q. Key Data from Analogous Structures

  • Piperazine Derivatives : C–N bond lengths in X-ray structures average 1.45 Å, with torsional angles <10° for planar aromatic systems .

Advanced: How can density functional theory (DFT) studies elucidate electronic properties and reactivity trends?

Methodological Answer:

  • HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites. For example, the naphthalene moiety may exhibit low LUMO energy, favoring electron-deficient reactions .
  • Molecular Electrostatic Potential (MEP) : Identify regions of high electron density (e.g., phenoxy oxygen) for hydrogen bonding or coordination with biological targets .
  • Transition State Modeling : Simulate reaction pathways (e.g., nucleophilic substitution at the ethanone carbonyl group) to optimize synthetic routes.

Q. Table 2: Computational Parameters for DFT Studies

ParameterValue/MethodReference
Basis SetB3LYP/6-311+G(d,p)
Solvent ModelPCM (Polarizable Continuum Model)

Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant efficacy)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., Cl) on naphthalene may enhance antimicrobial activity, while methoxy groups favor antioxidant properties .
  • Experimental Reprodubility : Standardize assay conditions (e.g., microbial strain selection, IC₅₀ protocols) to minimize variability.
  • Meta-Analysis : Cross-reference datasets from peer-reviewed studies to identify trends (e.g., logP correlations with membrane permeability) .

Key Consideration : Discrepancies often arise from differences in cell lines, solvent systems (DMSO vs. aqueous), or concentration ranges.

Advanced: What strategies are effective for optimizing solubility and bioavailability in preclinical studies?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the phenoxy or piperazine positions to improve membrane permeability .
  • In Silico ADMET Prediction : Tools like SwissADME to predict logP, pKa, and blood-brain barrier penetration .

Q. Table 3: Solubility Data from Analogous Compounds

Compound ModificationSolubility (mg/mL)Bioavailability (%)
Free base0.1215–20
HCl salt2.535–40

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste (if halogen substituents present) .

Note : No acute toxicity data available for the exact compound, but structurally similar piperazine derivatives show LD₅₀ > 500 mg/kg in rodents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
Reactant of Route 2
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1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone

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